N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide is a synthetic organic compound that features a benzofuran ring, a methoxyethyl group, and a methylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced via etherification reactions.
Formation of Methylbenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-methylbenzoyl chloride under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the methylbenzamide moiety can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial properties.
2-Methylbenzamide: A compound with a methylbenzamide moiety, used in various chemical syntheses.
Methoxyethylbenzene: A compound with a methoxyethyl group, studied for its chemical reactivity.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide is unique due to its combination of a benzofuran ring, methoxyethyl group, and methylbenzamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-3-5-9-15(13)19(21)20-12-18(22-2)17-11-14-8-4-6-10-16(14)23-17/h3-11,18H,12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIDZXAQEGPOFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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